2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one
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Overview
Description
2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H11BrO3 It is a brominated derivative of a phenylbutanone, characterized by the presence of two hydroxyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one typically involves the bromination of 1-(3,4-dihydroxyphenyl)butan-1-one. The reaction is carried out using bromine in an organic solvent such as chloroform or acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)butan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Bromo-1-(3,4-dimethoxyphenyl)butan-1-one: Contains two methoxy groups on the phenyl ring.
2-Bromo-1-(3,4-dihydroxyphenyl)propan-1-one: Shorter carbon chain in the butanone moiety.
Uniqueness: 2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one is unique due to the presence of both bromine and two hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(3,4-dihydroxyphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEVPZBTSLGRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=C(C=C1)O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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